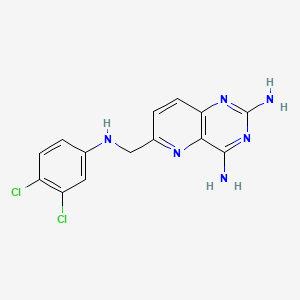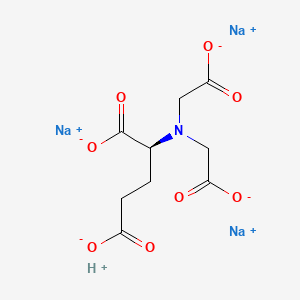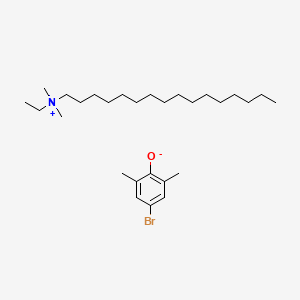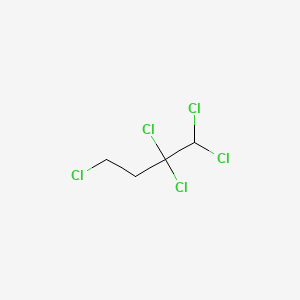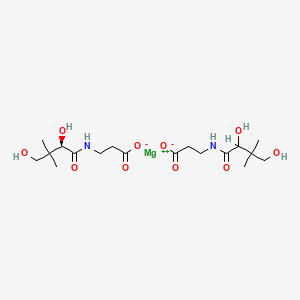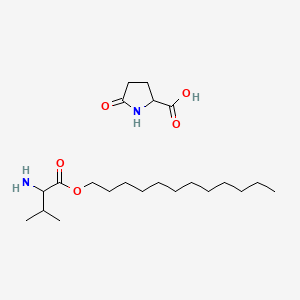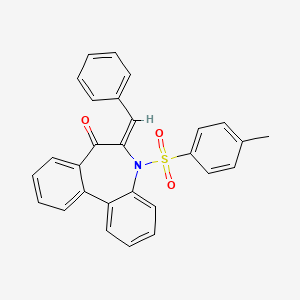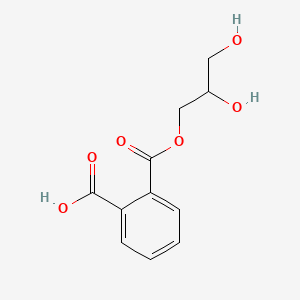
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol, also known as glycerylphthalate, is an ester formed from the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) and 1,2,3-propanetriol (glycerol). This compound is commonly used as a plasticizer in the production of flexible plastics and as a component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol is synthesized through an esterification reaction between 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acid catalysts. The reaction mixture is then subjected to distillation to remove water and other by-products. The final product is purified through filtration and distillation to obtain a high-purity ester.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol.
Transesterification: The ester can undergo transesterification reactions with other alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form phthalic anhydride and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and 1,2,3-propanetriol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Phthalic anhydride and other oxidation products.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarboxylic acid, ester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester:
1,2-Benzenedicarboxylic acid, diisooctyl ester: Another plasticizer with similar uses but different ester groups, affecting its performance characteristics.
1,2-Benzenedicarboxylic acid, diphenyl ester: Used in different industrial applications, such as in the production of high-performance plastics and resins.
The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for particular applications in flexible plastics and biocompatible materials.
Properties
CAS No. |
53568-81-3 |
|---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O6/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15/h1-4,7,12-13H,5-6H2,(H,14,15) |
InChI Key |
MXHKJQTYOAFPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


